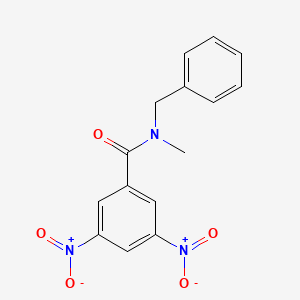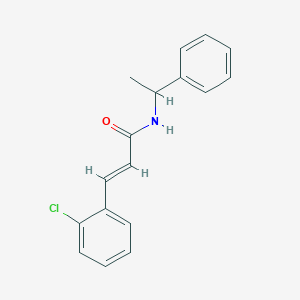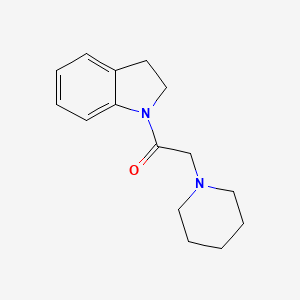![molecular formula C14H22OS B3846442 1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene
Vue d'ensemble
Description
1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene, commonly known as ITPP, is a chemical compound that has been found to enhance the oxygen-carrying capacity of blood. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. ITPP has potential applications in a variety of fields, including medicine, sports, and veterinary science.
Mécanisme D'action
ITPP works by binding to hemoglobin, the protein in red blood cells that carries oxygen. This binding causes a shift in the oxygen dissociation curve, making it easier for oxygen to be released from hemoglobin and delivered to tissues throughout the body. This mechanism of action has been the subject of extensive research, with scientists investigating the precise molecular interactions that occur between ITPP and hemoglobin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ITPP have been studied extensively, with researchers investigating its effects on a variety of biological systems. Studies have shown that ITPP can increase the oxygen-carrying capacity of blood, improve exercise performance, and enhance the recovery of injured tissues. Additionally, ITPP has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ITPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in in vitro and in vivo studies. Additionally, ITPP has been shown to have low toxicity and is well-tolerated by animals, making it a safe and effective tool for researchers. However, there are also limitations to the use of ITPP in lab experiments. For example, its effects may vary depending on the species being studied, and its use may be subject to ethical considerations.
Orientations Futures
There are many potential future directions for research on ITPP. One area of interest is the development of new treatments for anemia and other blood disorders. Additionally, researchers may investigate the use of ITPP in sports performance enhancement, as well as its potential applications in veterinary medicine. Further studies may also explore the molecular mechanisms underlying the effects of ITPP on hemoglobin and other biological systems, as well as its potential interactions with other drugs and compounds.
Applications De Recherche Scientifique
ITPP has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of ITPP as a treatment for anemia, a condition characterized by a lack of red blood cells or hemoglobin in the blood. Studies have shown that ITPP can increase the oxygen-carrying capacity of blood, making it a potential treatment for anemia.
Propriétés
IUPAC Name |
2,4-dimethyl-1-(3-propan-2-ylsulfanylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-11(2)16-9-5-8-15-14-7-6-12(3)10-13(14)4/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUTWZFXNJYCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)

![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)

![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)


![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)

![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)
